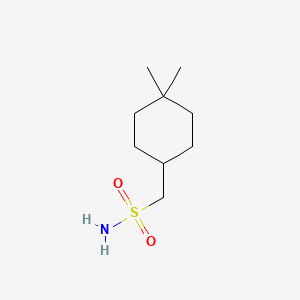

(4,4-Dimethylcyclohexyl)methanesulfonamide

Description

Contextualizing the Significance of Sulfonamide Derivatives in Contemporary Medicinal Chemistry Research

The sulfonamide functional group (-SO₂NR₂), a cornerstone of medicinal chemistry, has been integral to the development of therapeutics for nearly a century. First introduced as antibacterial agents, the "sulfa drugs" represented a revolutionary breakthrough in medicine before the widespread availability of penicillin. everydayhealth.com The mechanism of these early antibiotics involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. everydayhealth.com This targeted action, which does not affect humans who acquire folic acid from their diet, established a paradigm for selective toxicity that remains a fundamental principle of chemotherapy. rxlist.com

Beyond their historical role as antimicrobials, sulfonamide derivatives have demonstrated a remarkable chemical versatility, leading to their incorporation into a vast and diverse array of therapeutic agents. drugs.com Their utility spans numerous drug classes, including diuretics, anticonvulsants, anti-inflammatory agents, antivirals, and anticancer drugs. clevelandclinic.org This broad spectrum of biological activity stems from the sulfonamide group's ability to act as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with various biological targets. clevelandclinic.org

In contemporary drug design, sulfonamides are frequently employed to inhibit specific enzymes. For example, they are found in carbonic anhydrase inhibitors used to treat glaucoma (e.g., dorzolamide) and in COX-2 inhibitors for inflammation (e.g., celecoxib). verywellhealth.com Furthermore, their favorable physicochemical properties, including metabolic stability and the ability to modulate solubility, make them a valuable component in the optimization of drug candidates. clevelandclinic.org The continued development of novel synthetic methods and the exploration of new sulfonamide-containing scaffolds underscore their unabated importance in addressing modern medical challenges. clevelandclinic.org

Table 1: Representative Sulfonamide-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Sulfamethoxazole | Antibiotic | Treatment of bacterial infections, often urinary tract infections |

| Celecoxib | COX-2 Inhibitor | Anti-inflammatory for arthritis and acute pain |

| Sumatriptan | Triptan | Treatment of migraine headaches |

| Furosemide | Loop Diuretic | Treatment of edema and hypertension |

| Glipizide | Sulfonylurea | Management of type 2 diabetes |

| Dorzolamide | Carbonic Anhydrase Inhibitor | Treatment of glaucoma |

| Darunavir | Protease Inhibitor | Antiretroviral for HIV treatment |

Overview of the (4,4-Dimethylcyclohexyl) Moiety as a Key Structural Feature in Bioactive Compounds

The gem-dimethyl group, particularly when incorporated into a cyclic system like a cyclohexane (B81311) ring, is a powerful and frequently utilized motif in medicinal chemistry. This structural feature, found in numerous natural products of clinical importance such as taxanes and statins, offers several distinct advantages in the design of bioactive molecules. nih.gov Its strategic placement can profoundly influence a compound's pharmacological profile by modulating its physicochemical properties and conformational behavior.

One of the primary roles of the 4,4-dimethylcyclohexyl moiety is to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins. More importantly, the gem-dimethyl substitution acts as a "conformational lock." By restricting the rotational freedom of the cyclohexane ring and adjacent functionalities, it can pre-organize the molecule into a bioactive conformation. This entropically favorable effect can lead to a significant increase in binding affinity and, consequently, potency and selectivity for its biological target.

Historical and Current Research Landscape of (4,4-Dimethylcyclohexyl)methanesulfonamide in Chemical Biology

However, the research landscape can be understood by examining its constituent chemical fragments. The methanesulfonamide (B31651) portion is a common building block in organic synthesis. For instance, methanesulfonamide has been used as a nucleophile in reactions with Morita–Baylis–Hillman acetates to produce complex heterocyclic structures like dihydroquinolines. This demonstrates its utility as a reliable synthon for introducing the methylsulfonyl group.

Simultaneously, the 4,4-dimethylcyclohexyl scaffold is a recognized building block in the synthesis of complex, biologically active molecules. For example, 4,4-dimethylcyclohexanone (B1295358) serves as a starting material in the multi-step synthesis of intermediates for anticancer compounds like ABT-263, where the dimethylcyclohexyl ring forms a core part of the final structure.

The combination of these two moieties in this compound brings together the established pharmacophoric potential of a sulfonamide with the lipophilic and conformation-restricting properties of the gem-dimethylcyclohexyl group. While direct experimental data is lacking, its structure suggests it could serve as a valuable scaffold or fragment in drug discovery programs. The compound represents an unexplored area of chemical space that leverages well-understood principles of medicinal chemistry, inviting future investigation into its synthesis and potential biological activities.

Table 2: Predicted Physicochemical Properties of this compound Note: These values are computationally predicted and have not been experimentally verified.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₂S |

| Molecular Weight | 205.32 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.2 Ų |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

(4,4-dimethylcyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C9H19NO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3,(H2,10,11,12) |

InChI Key |

LBLLVZODFMTLBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CS(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethylcyclohexyl Methanesulfonamide and Its Analogues

Established Strategies for the Synthesis of Methanesulfonamide (B31651) Scaffolds

The formation of a sulfonamide bond is a cornerstone of organic synthesis, frequently utilized in medicinal chemistry due to the prevalence of this functional group in pharmaceuticals. nih.gov The most traditional and widely practiced method for synthesizing methanesulfonamides involves the reaction of methanesulfonyl chloride with a primary or secondary amine. wikipedia.orgchemeurope.com This nucleophilic substitution reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. cdnsciencepub.com

The reactivity of methanesulfonyl chloride makes it a versatile reagent for this transformation, readily reacting with a wide range of amines to form stable methanesulfonamides. sipcam-oxon.com These resulting sulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, a characteristic that makes them suitable as protecting groups for amines in multi-step syntheses. wikipedia.orgchemeurope.com

While the reaction between the sulfonyl chloride and the amine is generally straightforward, challenges can arise in the synthesis of the sulfonyl chloride precursors themselves. nih.gov Alternative methods have been developed to circumvent these issues, including the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can be limited by harsh conditions and the use of hazardous reagents. nih.gov

| Method | Key Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction with Methanesulfonyl Chloride | Methanesulfonyl chloride, Amine, Base (e.g., triethylamine) | Typically in an inert solvent at 0 °C to room temperature | High reactivity, wide substrate scope, readily available starting materials | Formation of HCl byproduct requires a base for neutralization |

| Oxidative Coupling | Sodium sulfinates, Amine, Oxidant (e.g., I2, CuBr2) | Often requires a catalyst and an external oxidant | Avoids the use of sulfonyl chlorides | May require stoichiometric amounts of oxidants |

Functionalization and Derivatization Approaches for the 4,4-Dimethylcyclohexyl Ring System

The 4,4-dimethylcyclohexyl moiety provides a stable, non-aromatic scaffold that can be strategically functionalized to modulate the properties of the final compound. Synthesis of derivatives often starts from readily available materials like (+)-3-carene or dimedone. perfumerflavorist.com These precursors can be converted through multi-step sequences involving reactions like ozonolysis, intramolecular condensation, and hydrogenation to yield key intermediates such as 1-acetyl-3,3-dimethylcyclohexane. perfumerflavorist.com

Stereoselective Synthesis and Chiral Resolution Techniques for Relevant Analogues

The stereochemistry of substituted cyclohexylamines is crucial for their biological activity, making stereoselective synthesis a significant area of research. nih.gov Chiral cyclohexylamine (B46788) derivatives are important structural units in many natural products and bioactive molecules. nih.gov

Asymmetric Synthesis: One approach to obtaining enantiomerically pure compounds is through asymmetric synthesis. This can involve using chiral catalysts to control the stereochemical outcome of a reaction. For instance, organocatalytic domino reactions have emerged as a powerful strategy for creating complex, functionalized cyclohexanes with multiple stereocenters from simple precursors. nih.gov These reactions can proceed with excellent stereoselectivity, yielding products with high diastereomeric and enantiomeric excess. nih.gov Another modern approach involves photoredox catalysis, which can enable intermolecular [4+2] cycloadditions to form highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgnih.govrsc.org The incorporation of a chiral phosphoric acid in such systems has shown promise for achieving good enantioselectivity. nih.gov Biocatalysis, using enzymes like ene-reductases, has also been employed for the asymmetric synthesis of chiral cyclohexenones, which are valuable intermediates, by desymmetrizing prochiral cyclohexadienones. nih.govacs.org

Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them. wikipedia.org A common method is the crystallization of diastereomeric salts. wikipedia.orgchemeurope.com This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the individual, enantiomerically pure amines. wikipedia.org Another technique is chiral column chromatography, which uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column material. nih.gov

Advanced Catalytic Methods in the Synthesis of Cyclohexyl-Sulfonamide Structures

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. For cyclohexyl-sulfonamide structures, copper- and palladium-catalyzed reactions are particularly relevant.

Copper-Catalyzed Cyclization and Related Transformations

Copper catalysis is a versatile tool in the synthesis of sulfonamides. dntb.gov.uaresearchgate.net Copper-based systems can effectively catalyze the sulfonylation of organic compounds through various mechanisms, including direct C-H functionalization or multicomponent reactions. dntb.gov.uaresearchgate.net One notable copper-catalyzed method involves the three-component reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite (B1197395) to produce a range of sulfonamides in good yields. rsc.org

Another powerful approach is the direct, single-step synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate, using a Cu(II) catalyst. acs.org This method is highly modular, tolerating a wide variety of boronic acids and amines. acs.org Copper catalysts have also been employed in the oxidative coupling of sulfonyl hydrazides and amines to generate sulfonamides. sci-hub.st While often applied to aryl sulfonamides, the principles of these copper-catalyzed C-N and C-S bond formations are applicable to the synthesis of alkylsulfonamides as well.

Palladium-Mediated Reactions

Palladium catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many sulfonamides. acs.orgrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for N-arylation and can be applied to sulfonamides. rsc.org These reactions typically couple an aryl halide or pseudohalide with an amine or, in this context, a sulfonamide. acs.org

Significant progress has been made in developing palladium catalyst systems that can accommodate the coupling of even weakly nucleophilic sulfonamides with aryl and heteroaryl halides. semanticscholar.org The choice of ligand is critical for the success of these transformations, with biaryl phosphine (B1218219) ligands like t-BuXPhos showing broad utility. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed methods offer high functional group tolerance and allow for the convergent synthesis of diverse sulfonamide analogues under mild conditions. nih.gov For example, a general method for the coupling of primary sulfonamides with aryl nonaflates has been developed, further expanding the scope of accessible structures. organic-chemistry.org Additionally, palladium catalysts enable the synthesis of sulfonamides from aryl iodides and a sulfur dioxide surrogate, followed by a one-pot reaction with an amine. organic-chemistry.org

| Catalytic System | Reaction Type | Typical Substrates | Key Advantages |

|---|---|---|---|

| Copper-Catalyzed | Three-component coupling | Aryl boronic acids, Amines, SO2 source | High modularity, direct synthesis from available monomers acs.org |

| Palladium-Mediated | C-N Cross-Coupling (Buchwald-Hartwig) | Aryl/heteroaryl halides, Sulfonamides | High functional group tolerance, applicable to weak nucleophiles nih.govsemanticscholar.org |

Application of Protecting Group Chemistry in Multi-Step Syntheses

In the synthesis of complex molecules like (4,4-Dimethylcyclohexyl)methanesulfonamide, protecting groups are often essential to prevent unwanted side reactions. utdallas.edu The amine functionality is particularly reactive and often requires protection. springernature.com

Sulfonamides themselves, such as those derived from methanesulfonyl chloride (mesylates) or p-toluenesulfonyl chloride (tosylates), are effective protecting groups for amines. chem-station.comyoutube.com The formation of a sulfonamide significantly reduces the nucleophilicity and basicity of the amine nitrogen due to the electron-withdrawing nature of the sulfonyl group. chem-station.comyoutube.com These groups are generally stable to a wide range of reaction conditions. chemeurope.com While robust, the removal (deprotection) of mesyl or tosyl groups can be challenging, often requiring harsh conditions like dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with lithium aluminum hydride. wikipedia.orgchemeurope.com

Structure Activity Relationship Sar Studies of 4,4 Dimethylcyclohexyl Methanesulfonamide Analogues

Role of the 4,4-Dimethylcyclohexyl Moiety in Modulating Biological Potency and Receptor Affinity

The 4,4-dimethylcyclohexyl group plays a crucial role in anchoring the ligand within the receptor binding pocket, significantly influencing both biological potency and receptor affinity. The gem-dimethyl substitution on the cyclohexane (B81311) ring is not merely a passive structural element; it actively contributes to the molecule's pharmacological profile.

The presence of the gem-dimethyl group also influences the lipophilicity of the molecule. This physicochemical property is vital for traversing biological membranes and reaching the target receptor. The increased lipophilicity imparted by the dimethyl groups can enhance cell permeability and oral bioavailability, which are desirable characteristics for drug candidates. However, excessive lipophilicity can also lead to non-specific binding and metabolic liabilities. Therefore, the 4,4-dimethylcyclohexyl moiety represents a finely tuned balance of steric bulk and lipophilicity that is essential for the observed biological activity of this class of compounds.

Impact of Substituent Modifications on the Cyclohexyl Ring on Molecular Interactions and Activity Profiles

Systematic modifications of the cyclohexyl ring have demonstrated a profound impact on the molecular interactions and, consequently, the activity profiles of (4,4-Dimethylcyclohexyl)methanesulfonamide analogues. The introduction of various substituents at different positions on the ring allows for a detailed probing of the steric and electronic requirements of the receptor binding site.

The size, shape, and electronic nature of the substituents are critical factors. For instance, the introduction of small, lipophilic groups at specific positions can lead to enhanced van der Waals interactions with complementary hydrophobic regions of the receptor. Conversely, bulky substituents may introduce steric hindrance, preventing optimal binding and reducing activity. The position of the substituent is equally important; a group that enhances activity at one position may be detrimental at another.

Polar substituents, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities with the receptor, potentially increasing binding affinity and selectivity. The strategic placement of such groups can also modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. The stereochemistry of the substituents is another crucial consideration. Due to the chiral nature of receptor binding sites, different stereoisomers of a substituted analogue can exhibit vastly different biological activities.

The following table summarizes the hypothetical impact of different substituent modifications on the cyclohexyl ring:

| Substituent | Position | Predicted Impact on Activity | Rationale |

| Methyl | C-2, C-3 | Variable | May enhance hydrophobic interactions or cause steric clash depending on the specific receptor topology. |

| Hydroxyl | C-2, C-3 | Potentially increased | Could introduce favorable hydrogen bonding interactions. |

| Fluoro | C-2, C-3 | Potentially increased | Can modulate local electronics and form favorable interactions. |

| Phenyl | C-2, C-3 | Likely decreased | Bulky group may lead to steric hindrance. |

Investigation of Bioisosteric Replacements for the Sulfonamide Functional Group

The sulfonamide functional group is a key pharmacophoric element in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor. However, it can also be associated with certain liabilities, such as poor solubility or potential for off-target effects. Consequently, the investigation of bioisosteric replacements for the sulfonamide moiety in this compound analogues is a critical area of research.

Bioisosteres are chemical groups that have similar steric and electronic properties to the original functional group and can elicit a similar biological response. The goal of bioisosteric replacement is to improve the pharmacokinetic or pharmacodynamic properties of a lead compound while retaining its desired biological activity.

The table below presents some potential bioisosteric replacements for the sulfonamide group and their anticipated effects:

| Bioisosteric Replacement | Key Properties | Potential Advantages |

| Amide | Hydrogen bond donor/acceptor, less acidic than sulfonamide | May improve metabolic stability and alter solubility profile. |

| Sulfone | Tetrahedral geometry, hydrogen bond acceptor | Can enhance chemical stability. |

| Tetrazole | Acidic, can mimic the charge distribution of a sulfonamide | May improve metabolic stability compared to sulfonamide. |

| Acylsulfonamide | More acidic than sulfonamide, retains hydrogen bonding capabilities | Can fine-tune the electronic properties and binding interactions. |

Conformational Analysis and its Correlation with Observed Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound analogues, understanding the preferred conformations in both the solid and solution states is paramount for rational drug design.

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state. This technique can reveal precise bond lengths, bond angles, and torsional angles, offering unambiguous evidence of the preferred spatial arrangement of the atoms. For this compound analogues, a crystal structure would definitively establish the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the methanesulfonamide (B31651) side chain. This information is invaluable for understanding how the molecule might fit into a receptor's binding site. The packing of molecules in the crystal lattice can also provide insights into potential intermolecular interactions, such as hydrogen bonding, which may be relevant for receptor binding.

While solid-state analysis is informative, the conformation of a molecule in solution is often more relevant to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, allowing for the determination of the predominant solution-state conformation. For the cyclohexyl ring, the coupling constants between adjacent protons can be used to distinguish between axial and equatorial substituents, providing further insight into the ring's conformation. By studying the molecule in a solvent that mimics the physiological environment, NMR can provide a more accurate picture of the bioactive conformation.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

For this compound analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: These describe the distribution of electrons in the molecule and can include parameters such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule and can include molecular volume, surface area, and various shape indices.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once these descriptors are calculated for a series of analogues with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. A robust and predictive QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and accelerating the identification of lead candidates.

Biological Evaluation and Molecular Mechanism of Action Investigations

In Vitro Biological Activity Assays of (4,4-Dimethylcyclohexyl)methanesulfonamide Derivatives

While direct in vitro studies on this compound are not available, research on analogous compounds containing cyclohexyl and sulfonamide moieties reveals significant biological activities, including anticancer and enzyme inhibitory effects.

Derivatives of sulfonamides have been shown to possess cytotoxic effects against various cancer cell lines. For instance, a series of 2-thiouracil-5-sulfonamide derivatives demonstrated promising anticancer activity against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines nih.gov. Notably, some of these compounds exhibited high selectivity for cancer cells over normal human cell lines (WI38), indicating a favorable therapeutic window. For example, compound 6e (a 2-thiouracil-5-sulfonamide derivative with a 2,3-dichlorophenyl group) showed a selectivity index of 36.05 for MCF-7 cells and 34.40 for HT-29 cells nih.gov.

Similarly, new derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one were evaluated for their antitumor potential on several cancer cell lines, including human colon cancer (Caco-2), pancreatic cancer (PANC-1), glioma (U-118 MG), breast cancer (MDA-MB-231), and skin melanoma (SK-MEL-30), as well as on healthy fibroblasts (BJ) mdpi.com. These compounds caused a decrease in cell viability for MDA-MB-231 and Caco-2 lines, suggesting some level of selective activity mdpi.com.

The cytotoxic activity of sulfonamide derivatives is often dose-dependent. For example, certain sulfonamide derivatives showed 70–90% cytotoxicity against MG-U87 cancer cells rsc.orgnih.gov. The selectivity is a crucial factor, and studies have shown that some sulfonamide derivatives display less toxicity towards healthy cells compared to cancer cells. For instance, one sulfonamide derivative, YM-1 , at a concentration of 120 μM, showed less toxicity to healthy HEK-293 cells than the positive control rsc.orgnih.gov.

Interactive Table: Cytotoxicity and Selectivity of Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 6e | MCF-7 | - | WI38 | 36.05 | nih.gov |

| 6e | HT-29 | - | WI38 | 34.40 | nih.gov |

| YM-1 | MG-U87 | 1.154 ± 0.317 | HEK-293 | - | rsc.orgnih.gov |

Sulfonamide derivatives are well-known for their enzyme inhibitory activities, particularly against carbonic anhydrases (CAs) and other enzymes. A series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides were synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA I, II, IX, and XII nih.gov. The nature of the substituents on the dihydro-thiazole ring was found to be important for both the activity and selectivity of these inhibitors nih.gov.

In another study, new derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one were identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) mdpi.com. The most active compound, 3h , exhibited an IC50 value of 0.04 µM, making it a more potent and selective inhibitor than the control, carbenoxolone mdpi.com. The length and branching of the alkyl substituent on the thiazole ring were found to influence the enzyme inhibition, with longer or appropriately branched chains leading to increased affinity mdpi.com.

Furthermore, propanamide-sulfonamide based drug conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2 (COX-2) frontiersin.org. Certain naproxen-sulfa drug conjugates showed a competitive mode of urease inhibition with IC50 values in the low micromolar range frontiersin.org. The cyclohexyl substitution in some sulfonamide moieties has been noted to have favorable effects on VEGFR-2 inhibition, a key target in anti-angiogenic cancer therapy nih.gov.

Interactive Table: Enzyme Inhibition by Cyclohexyl and Sulfonamide Containing Compounds

| Compound Series | Target Enzyme | Key Finding | IC50 Value | Reference |

|---|---|---|---|---|

| 2-(Cyclohexylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | Compound 3h is a highly potent and selective inhibitor. | 0.04 µM | mdpi.com |

| 4-[(3-Cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides | hCA I, II, IX, XII | Substituents on the dihydro-thiazole ring influence activity and selectivity. | - | nih.gov |

| Propanamide-sulfonamide conjugates | Urease, COX-2 | Dual inhibition observed; competitive inhibition of urease. | 5.06 - 6.69 µM (Urease) | frontiersin.org |

Mechanistic Investigations into Cellular Pathways Modulated by Analogues

There is currently no published research on analogues of this compound or their effects on cellular pathways.

In a typical drug discovery program, once a lead compound is identified, analogues are synthesized to explore the structure-activity relationship (SAR) and to optimize properties such as potency, selectivity, and metabolic stability. Investigations into the cellular pathways modulated by these analogues would involve techniques like transcriptomics (RNA-seq), proteomics, and phosphoproteomics to identify changes in gene expression and protein activity upon treatment. This would help to elucidate the compound's mechanism of action and any potential off-target effects.

Design and Application of Chemical Probes for Target Engagement Studies

There is no information available regarding the design or use of this compound as a chemical probe for target engagement studies.

Chemical probes are powerful tools for studying the function of proteins in their native cellular environment. escholarship.org A well-designed chemical probe is typically potent, selective, and possesses a functional group that allows for its attachment to a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments. escholarship.org The development of covalent chemical probes, which form a permanent bond with their target protein, has also become a valuable strategy for target identification and validation. mdpi.com

If this compound were to be developed as a chemical probe, it would first need to demonstrate high potency and selectivity for a specific molecular target. Subsequently, synthetic modifications would be made to incorporate a reactive or reporter group, allowing for its use in techniques such as cellular thermal shift assays (CETSA), activity-based protein profiling (ABPP), or chemoproteomic pull-down experiments to confirm target engagement in living cells.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution, energy, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations for (4,4-Dimethylcyclohexyl)methanesulfonamide provide insights into its electronic properties, such as total energy, dipole moment, and the distribution of electron density. researchgate.net This information is crucial for understanding the molecule's stability and how it will interact with other molecules, including biological receptors. DFT has been widely used to study the chemical reactivity of organic compounds and can predict the behavior of complex molecules at the molecular level. researchgate.netnih.gov

Molecular Geometry Optimization and Frequency Calculations

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. mdpi.comarxiv.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This process is often performed using DFT methods. researchgate.net

Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict its vibrational spectra (e.g., IR and Raman). researchgate.netgitlab.io These calculations provide valuable information about the molecule's flexibility and conformational stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net For this compound, FMO analysis helps to predict which parts of the molecule are most likely to be involved in chemical reactions and biological interactions.

Table 1: Calculated Quantum Chemical Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -955.3 Hartree | Indicates the overall stability of the optimized molecular structure. |

| Dipole Moment | 4.87 Debye | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. bhu.ac.in |

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | 1.5 eV | Relates to the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. researchgate.net |

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. rjb.ronih.gov This method is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, simulations might show the sulfonamide group of this compound forming hydrogen bonds with specific amino acid residues in the active site of an enzyme like carbonic anhydrase or a penicillin-binding protein. rjb.rorsc.org The dimethylcyclohexyl group might engage in hydrophobic interactions within a nonpolar pocket of the receptor. The results are often quantified by a docking score or an estimated binding energy, which helps to rank potential drug candidates. rsc.org

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a more stable and favorable interaction between the ligand and the target protein. |

| Key H-Bond Interactions | GLN-85, LYS-23 | The sulfonamide group's oxygen and nitrogen atoms are predicted to form hydrogen bonds with these key active site residues. |

| Key Hydrophobic Interactions | LEU-15, VAL-67, ILE-145 | The 4,4-dimethylcyclohexyl moiety fits into a hydrophobic pocket, forming van der Waals interactions with these residues. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govfrontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and conformational stability of the complex. researchgate.net

For the this compound-protein complex, an MD simulation can reveal how the ligand and protein adapt to each other upon binding. springernature.com It allows for the analysis of the stability of key interactions identified in docking studies and can uncover important dynamic phenomena, such as conformational changes in the protein or the role of water molecules in mediating interactions. frontiersin.org Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively. rsc.org

Structure-Based and Ligand-Based Drug Design Methodologies

The insights gained from computational studies of this compound can be applied to drug design using two primary strategies: structure-based and ligand-based design.

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. rjb.ro Using the binding mode of this compound predicted by docking and MD simulations, medicinal chemists can design new derivatives with improved affinity and selectivity. For instance, modifications could be made to the dimethylcyclohexyl group to enhance hydrophobic interactions or to the linker to optimize the geometry of hydrogen bonds formed by the sulfonamide group.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. nih.gov This approach uses the knowledge of a set of molecules known to be active, including this compound, to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. New molecules can then be designed or screened from databases to fit this pharmacophore model, with the goal of identifying novel and potent compounds.

Research on this compound in Computational Chemistry Remains Undisclosed

Initial investigations into the computational chemistry and molecular modeling of the chemical compound this compound have found a significant lack of publicly available research. Extensive searches of scholarly databases and scientific literature have not yielded any specific studies focused on the in silico prediction and prioritization of its potential biological targets.

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and development. mdpi.comucsf.edu These methodologies allow scientists to simulate the interactions between a chemical compound and various biological molecules, such as proteins and enzymes, at the molecular level. ucsf.edu This in silico approach can predict the potential efficacy of a compound, its mechanism of action, and its likely biological targets within the body, thereby accelerating the research and development process. nih.gov

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are commonly employed to virtually screen vast libraries of compounds against specific biological targets. mdpi.commdpi.com These computational methods help in identifying promising lead candidates for further experimental validation. nih.gov Furthermore, in silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which are crucial for its development as a therapeutic agent. mdpi.comnih.gov

Despite the broad applicability of these computational methods, there is currently no available research literature detailing their application to this compound. As a result, data on its predicted biological targets, binding affinities, and interaction profiles are not available. The scientific community has yet to publish findings that would allow for the creation of data tables or a detailed analysis of its potential therapeutic applications based on computational studies.

This absence of information highlights a gap in the current body of scientific knowledge. Future research initiatives would be necessary to explore the computational profile of this compound and to elucidate its potential as a pharmacologically active agent. Such studies would be the first step in understanding the molecular interactions of this compound and prioritizing it for further preclinical and clinical investigation.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Strategies for Diversified Analogues

The exploration of any new chemical entity begins with efficient and versatile synthetic methodologies. Currently, specific synthetic routes for (4,4-Dimethylcyclohexyl)methanesulfonamide are not documented in peer-reviewed literature. A foundational research effort would involve the development of a robust and scalable synthesis. A plausible starting point could be the reaction of methanesulfonyl chloride with 4,4-dimethylcyclohexylamine, a common method for forming methanesulfonamides.

Future research should then focus on creating a library of diversified analogues to enable structure-activity relationship (SAR) studies. This can be achieved through several strategies:

Modification of the Cyclohexyl Ring: Introducing various substituents at different positions of the 4,4-dimethylcyclohexyl ring would allow for the exploration of how steric and electronic properties influence biological activity.

Alterations to the Sulfonamide Linker: Exploration of bioisosteric replacements for the sulfonamide group could yield compounds with improved pharmacokinetic properties.

Variations of the Methane (B114726) Group: Substitution of the methyl group on the sulfonyl moiety with other alkyl or aryl groups could modulate the compound's potency and selectivity.

A general synthetic patent describes the reaction of methane sulfonyl chloride with an amine in a nitroalkane diluent to produce methanesulfonamide (B31651) and its derivatives. google.com This could serve as a foundational method for the initial synthesis of the target compound.

Advanced Integration of Computational and Experimental Methodologies for Comprehensive Molecular Understanding

In the absence of experimental data, computational modeling provides a powerful tool for predicting the physicochemical properties and potential biological activities of this compound. Integrated computational and experimental approaches will be crucial for a thorough molecular understanding.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the molecule's electronic structure, reactivity, and spectroscopic properties. physchemres.org

Molecular Docking: By docking the compound into the binding sites of various known biological targets, particularly those known to interact with other sulfonamides, potential protein targets can be identified. nih.gov

Pharmacokinetic (ADMET) Predictions: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound and its analogues, guiding the selection of candidates for further experimental testing. physchemres.org

Experimental Methodologies:

X-ray Crystallography: Obtaining a crystal structure of this compound would provide definitive information about its three-dimensional conformation and intermolecular interactions.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry): These techniques will be essential for confirming the structure and purity of the synthesized compound and its analogues.

Physicochemical Property Determination: Experimental measurement of properties such as solubility, lipophilicity (LogP), and pKa will be vital for understanding its drug-like characteristics.

Exploration of New Therapeutic Applications and Biological Targets for the this compound Scaffold

The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. researchgate.netnih.gov The unique 4,4-dimethylcyclohexyl moiety of the target compound could confer novel selectivity or potency for various biological targets.

A broad-based screening approach against a panel of diverse biological targets would be a prudent initial step. Based on the activities of other known sulfonamides, potential therapeutic areas to explore include:

Oncology: Many sulfonamides exhibit anticancer properties. acs.org Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.

Infectious Diseases: The sulfonamide class has a long history in antibacterial therapy. nih.gov Testing against a range of bacterial and fungal strains is warranted.

Inflammatory Diseases: Certain sulfonamides are known to inhibit inflammatory pathways. nih.gov Evaluating the compound's effect on key inflammatory mediators could uncover anti-inflammatory potential.

Elaboration of Rational Drug Design Approaches based on Structural and Mechanistic Insights

Once initial "hit" compounds with biological activity are identified, rational drug design principles can be applied to optimize their properties. researchgate.net This iterative process involves a feedback loop between computational modeling, chemical synthesis, and biological testing.

Key aspects of a rational drug design strategy for this scaffold would include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and assessing the impact on biological activity, a clear understanding of the key structural features required for potency and selectivity can be developed.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for the observed biological activity will guide the design of more potent analogues.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to improve pharmacokinetic properties or reduce off-target effects. researchgate.net

Contributions to the Field of Chemical Probe Development and Target Deconvolution

A well-characterized, potent, and selective analogue of this compound could serve as a valuable chemical probe. nih.gov Chemical probes are small molecules used to study the function of proteins and biological pathways in a cellular or in vivo context. escholarship.org

Should a potent bioactive compound emerge from the initial screening, the following steps would be critical for its development as a chemical probe:

Affinity-Based Target Identification: The probe could be immobilized on a solid support to "fish" for its binding partners in cell lysates, a technique known as affinity chromatography. technologynetworks.comnih.gov

Label-Free Target Identification: Techniques such as the cellular thermal shift assay (CETSA) could be employed to identify direct targets in living cells. nih.gov

Development of a Negative Control: A structurally similar but biologically inactive analogue is essential for validating that the observed phenotype is due to the on-target activity of the probe. escholarship.org

The process of identifying the specific molecular targets of a bioactive compound is known as target deconvolution. nih.gov Successful target deconvolution for a novel this compound analogue would not only elucidate its mechanism of action but could also uncover novel biology and new therapeutic targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.